molecular formula C6H11NO B7761111 Cyclohexanone oxime CAS No. 2696-95-9

Cyclohexanone oxime

Cat. No.: B7761111
CAS No.: 2696-95-9
M. Wt: 113.16 g/mol
InChI Key: VEZUQRBDRNJBJY-UHFFFAOYSA-N
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Description

Cyclohexanone oxime is an organic compound with the chemical formula C₆H₁₁NO. It is a colorless solid that plays a crucial role as an intermediate in the production of nylon 6, a widely used polymer. The compound contains the functional group oxime, which is characterized by the presence of a hydroxylamine group attached to a carbon atom through a double bond.

Biochemical Analysis

Biochemical Properties

Cyclohexanone oxime is involved in various biochemical reactions, primarily through its interaction with enzymes and proteins. One of the most notable reactions is the Beckmann rearrangement, where this compound is converted into ε-caprolactam, a precursor for nylon 6 . This reaction is catalyzed by sulfuric acid or solid acids in industrial settings . Additionally, this compound can be reduced by sodium amalgam to produce cyclohexylamine . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s interaction with enzymes involved in the Beckmann rearrangement can lead to changes in cellular metabolism, as the compound is converted into ε-caprolactam . Furthermore, its reduction to cyclohexylamine can impact cellular functions by altering the availability of amine groups necessary for various biochemical reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. In the Beckmann rearrangement, the oxime oxygen is protonated by acid, leading to the formation of a better leaving group . This rearrangement involves the migration of a carbon-nitrogen bond, resulting in the formation of ε-caprolactam . The molecular mechanism also includes the reduction of this compound by sodium amalgam, where the compound undergoes a reduction reaction to form cyclohexylamine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound can be stable under specific conditions, but its degradation products may influence cellular processes . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential impacts on cellular function, including changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects. At higher doses, this compound can cause adverse effects, including toxicity to specific organs . Studies have shown that high doses of this compound can lead to erythrotoxicity, affecting red blood cells and causing damage to the spleen, liver, and nasal epithelium . These findings highlight the importance of dosage considerations in the use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. One of the primary pathways is its conversion to ε-caprolactam through the Beckmann rearrangement . Additionally, this compound can be metabolized to cyclohexanol, which is excreted in urine coupled with glucuronic acid . These metabolic pathways involve various enzymes and cofactors that facilitate the conversion and excretion of this compound and its derivatives .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes and distributed within different cellular compartments . The compound’s localization and accumulation can affect its activity and function, influencing cellular processes and biochemical reactions .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing biochemical reactions and cellular processes .

Preparation Methods

Cyclohexanone oxime can be synthesized through several methods:

Chemical Reactions Analysis

Cyclohexanone oxime undergoes several types of chemical reactions:

Scientific Research Applications

Cyclohexanone oxime has a wide range of applications in scientific research:

Comparison with Similar Compounds

Cyclohexanone oxime can be compared with other oximes and related compounds:

This compound stands out due to its pivotal role in the production of nylon 6, making it a compound of significant industrial importance.

Properties

IUPAC Name

N-cyclohexylidenehydroxylamine
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InChI

InChI=1S/C6H11NO/c8-7-6-4-2-1-3-5-6/h8H,1-5H2
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InChI Key

VEZUQRBDRNJBJY-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(=NO)CC1
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Molecular Formula

C6H11NO
Record name CYCLOHEXANONE OXIME
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DSSTOX Substance ID

DTXSID4021842
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Molecular Weight

113.16 g/mol
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Physical Description

Prisms, liquid or light tan crystalline solid. (NTP, 1992), Solid; [HSDB] Liquid or light tan solid; mp = 89-91 deg C; [CAMEO] White chunks or powder; [Alfa Aesar MSDS]
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Boiling Point

403 to 410 °F at 760 mmHg (NTP, 1992), 206-210 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN WATER, ALCOHOL, ETHER, METHYL ALCOHOL
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Vapor Density

3.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Color/Form

HEXAGONAL PRISMS FROM PETROLEUM ETHER

CAS No.

100-64-1
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Melting Point

192 to 196 °F (NTP, 1992), 89-90 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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